Cl-HIBO -

Cl-HIBO

Catalog Number: EVT-254101
CAS Number:
Molecular Formula: C6H7ClN2O4
Molecular Weight: 206.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cl-HIBO is a synthetic compound specifically designed and synthesized for scientific research purposes. [] It belongs to the class of AMPA receptor agonists and acts as a highly subtype-selective agonist for GluR1/2, a subtype of AMPA receptors. [] These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system, playing a vital role in learning and memory. [] The high selectivity of Cl-HIBO towards GluR1/2 makes it a valuable tool for studying these specific subtypes and their roles in various neurological processes. []

Molecular Structure Analysis

The molecular structure of Cl-HIBO, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, has been thoroughly investigated. [] The key structural features include an isoxazole ring, a carboxylic acid group, and an amino group. These functional groups likely contribute to the molecule's interaction with the GluR1/2 binding site. Notably, structural studies comparing GluR2 and GluR3 binding domains revealed that despite their overall structural similarity, Cl-HIBO exhibits a 10-fold difference in affinity for these subtypes. [] This finding highlights the impact of subtle structural differences on ligand binding and subtype selectivity.

(RS)-2-Amino-3-(3-hydroxy-5-isoxazolyl)propionic Acid (HIBO)

  • Compound Description: (RS)-2-Amino-3-(3-hydroxy-5-isoxazolyl)propionic acid, also known as Homoibotenic acid (HIBO), is a potent agonist of AMPA receptors. []
  • Relevance: HIBO is the parent compound of Cl-HIBO, sharing the same isoxazole core structure. The key structural difference lies in the presence of a chlorine atom at the 4-position of the isoxazole ring in Cl-HIBO. []

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA)

  • Compound Description: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a well-known agonist of AMPA receptors, serving as a cornerstone for understanding these receptors. []
  • Relevance: AMPA and Cl-HIBO belong to the same class of AMPA receptor agonists and exhibit similar neurotoxicity profiles. [] Both molecules possess an isoxazole ring, but differ in their substituents. Notably, Cl-HIBO features a chloro and hydroxyl substituent on the isoxazole ring, while AMPA has a methyl and hydroxyl group.

Glutamate

  • Compound Description: Glutamate is the primary excitatory neurotransmitter in the vertebrate central nervous system and acts as the endogenous ligand for AMPA receptors. []
  • Relevance: Cl-HIBO mimics the action of glutamate at AMPA receptors, specifically demonstrating high selectivity for GluR1/2 subtypes. [, ] While glutamate is structurally distinct from Cl-HIBO, both molecules interact with the glutamate binding site of AMPA receptors.
Source and Classification

Cl-HIBO is derived from modifications of homoibotenic acid, which itself is a naturally occurring compound. The synthesis of Cl-HIBO has been documented in various studies, emphasizing its pharmacological significance in neuroscience. It falls under the category of synthetic organic compounds used in pharmacology, particularly in studies related to glutamate receptors.

Synthesis Analysis

The synthesis of Cl-HIBO involves several key steps:

  1. Starting Material: The synthesis begins with 4-chloro-3-hydroxy-5-isoxazolepropionic acid.
  2. Reagents: Appropriate reagents are used under controlled conditions to facilitate the reaction.
  3. Methodology: The synthesis typically follows established protocols that include:
    • Reduction reactions using sodium borohydride to produce alcohol derivatives.
    • Reactions with N-bromosuccinimide to introduce bromine substituents.
    • Further transformations involving diethyl-2-acetamidomalonate and catalytic hydrogenation.

The entire process aims to yield a racemic mixture of Cl-HIBO with high purity and yield, often achieved through ion exchange chromatography and careful control of reaction conditions .

Structural Features

  • Chloro Group: The presence of the chlorine atom enhances the compound's selectivity for AMPA receptors.
  • Isoxazole Ring: This five-membered ring contributes significantly to the compound's biological activity.
  • Functional Groups: The carboxylic acid and amino groups play crucial roles in receptor binding and activation.

The structural analysis indicates that Cl-HIBO's design allows it to effectively mimic natural ligands for AMPA receptors, facilitating its role as an agonist .

Chemical Reactions Analysis

Cl-HIBO participates in several chemical reactions:

  1. Oxidation: Under specific conditions, Cl-HIBO can undergo oxidation reactions, although detailed pathways are not extensively documented.
  2. Reduction: The compound can be reduced, particularly affecting its oxazole ring, which may alter its pharmacological properties.
  3. Substitution Reactions: The chloro group can undergo substitution reactions leading to various derivatives, expanding the range of potential analogs.

These reactions are crucial for modifying Cl-HIBO for different experimental applications and enhancing its selectivity or potency .

Mechanism of Action

Cl-HIBO acts primarily as an agonist at AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission:

Target Interaction

  • Receptor Binding: Cl-HIBO selectively binds to GluA1 and GluA2 subunits of AMPA receptors.
  • Activation: Upon binding, Cl-HIBO induces conformational changes that open the receptor channel, allowing sodium ions to flow into neurons.

Biochemical Pathways

The activation of AMPA receptors by Cl-HIBO initiates several downstream signaling cascades that are essential for synaptic plasticity and neurotransmission. This mechanism underlies its potential therapeutic applications in neurological disorders .

Physical and Chemical Properties Analysis

Cl-HIBO exhibits several notable physical and chemical properties:

  • Appearance: Typically available as a solid or powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various experimental settings.
  • Stability: Generally stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
  • pH Sensitivity: The compound's activity may be influenced by pH levels due to the presence of acidic functional groups .
Applications

Cl-HIBO has significant applications in scientific research:

  1. Neuroscience Research: Used primarily as a tool to study AMPA receptor function and glutamatergic signaling pathways.
  2. Pharmacological Studies: Investigated for potential therapeutic effects in conditions like epilepsy, depression, and neurodegenerative diseases due to its selective action on AMPA receptors.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting glutamate receptors with improved selectivity and efficacy.
Introduction to Cl-HIBO in Glutamate Receptor Research

Historical Context of AMPA Receptor Agonist Development

The evolution of AMPA receptor agonists reflects three distinct phases:

Table 1: Evolution of AMPA Receptor Agonists

PhaseAgonistsSelectivity ProfileKey Limitations
First-GenerationAMPA, GlutamatePan-subtype activationInability to distinguish receptor subtypes
Second-Generation5-FluorowillardiineModerate GluA1/2 preferenceOverlapping affinity for GluA3/4 (IC50 ~100 μM)
Third-GenerationCl-HIBOHigh GluA1/2 vs. GluA3/4 discriminationLimited solubility in physiological buffers

Early agonists like AMPA activated all AMPA receptor subtypes indiscriminately, masking subunit-specific contributions to synaptic signaling [1]. The 1990s introduced willardiine derivatives modified at the 5-position, revealing that halogen size inversely correlated with GluA3/4 affinity. Bromo-HIBO showed improved selectivity but retained significant GluA3 activity (EC50 ~100 μM). Cl-HIBO emerged from systematic optimization, where chloro-substitution maximized steric and electronic effects to exclude GluA3/4 binding [2] [6]. This progression exemplified structure-guided pharmacology targeting the ligand-binding domain (S1S2), culminating in >1,500-fold selectivity for GluA1/2 over GluA3 [4].

Role of Cl-HIBO in Advancing Subtype-Selective Pharmacology

Cl-HIBO’s defining contribution lies in its exceptional subunit-specific efficacy profile:

Table 2: Cl-HIBO Subunit Selectivity Profile

SubunitEC50 (μM)Relative Efficacy vs. GluA1/2Key Structural Determinants
GluA14.71.0 (Reference)Tyr450 (S1S2 Domain)
GluA21.71.2Tyr450, Arg485
GluA32700~0.002Phe449 (equivalent to Tyr450 in GluA2)
GluA41300~0.003Phe449, altered lobe orientation

Data compiled from electrophysiological studies in recombinant systems [4] [6]

Three key advances stemmed from this profile:

  • Elucidation of GluA2-Specific Gating Mechanisms: Cl-HIBO’s 10-fold higher GluA2 affinity versus GluA1 revealed that Arg485 in GluA2 stabilizes ligand interactions via salt bridges absent in GluA1. This explained why GluA2-containing receptors exhibit faster activation kinetics with Cl-HIBO than homomeric GluA1 [2].
  • Structural Basis of Subtype Discrimination: X-ray crystallography of GluA3-S1S2 bound to Cl-HIBO demonstrated that Phe449 (homologous to Tyr450 in GluA2) prevents optimal closure of ligand-binding lobes. The missing hydroxyl group eliminates a critical water-mediated hydrogen bond network, reducing binding affinity by ~1,600-fold [2].
  • Calcium Permeability Profiling: By selectively activating GluA2-lacking receptors (due to low GluA3/4 efficacy), Cl-HIBO enabled identification of calcium-permeable AMPA receptors (CP-AMPARs) in native neurons without pharmacological blockers. This confirmed that immature cortical pyramidal neurons express CP-AMPARs before postnatal day 16, switching to GluA2-containing CI-AMPARs thereafter [3].

Key Research Gaps Addressed by Cl-HIBO’s Discovery

Cl-HIBO bridged critical knowledge gaps in AMPA receptor neurobiology:

Table 3: Research Gaps Resolved Using Cl-HIBO

Research GapCl-HIBO ApplicationKey Findings
Physiological significance of GluA2Selective activation in GluA2-knockout modelsGluA2 ablation eliminates Cl-HIBO response
Developmental receptor switchingStimulation in immature vs. mature neuronsLoss of Cl-HIBO sensitivity marks GluA2 expression [3]
Neurological disease mechanismsTargeted CP-AMPAR activation in epilepsy modelsCl-HIBO-insensitive receptors dominate ictal circuits

Specific impacts include:

  • Resolving Native Receptor Composition: Prior tools could not distinguish heteromeric assemblies. Cl-HIBO’s GluA3/4 insensitivity allowed isolation of GluA1/2 versus GluA2/3 signals, revealing that forebrain synapses predominantly contain GluA1/2 heteromers, while cerebellar synapses favor GluA2/3 [6].
  • Validating the GluA2 Developmental Switch: By correlating loss of Cl-HIBO-induced calcium influx with GluA2 expression in maturing pyramidal neurons, Cl-HIBO confirmed that AMPAR Ca²⁺-permeability regulates synaptic plasticity windows during cortical development [3].
  • Mapping Neurological Disease Targets: In epilepsy research, Cl-HIBO’s inability to activate GluA3/4-containing autoimmune antibodies (e.g., in Rasmussen’s encephalitis) helped identify pathogenic epitopes targeting GluA1/2 subunits [7].

Properties

Product Name

Cl-HIBO

IUPAC Name

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid

Molecular Formula

C6H7ClN2O4

Molecular Weight

206.58 g/mol

InChI

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)

InChI Key

FDSXCQTXUSQQFH-UHFFFAOYSA-N

SMILES

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N

Synonyms

2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid
Cl-HIBO

Canonical SMILES

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.